

Unveiling the Architecture of Aminotriester DENDRON P3: A Technical Guide

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Compound of Interest

Compound Name: Aminotriester

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This technical guide provides an in-depth exploration of the structure elucidation of **Aminotriester DENDRON P3**, a third-generation dendron with a core structure composed of repeating **aminotriester** units. Dendrimers and their constituent dendrons are highly branched, monodisperse macromolecules with significant potential in biomedical applications, including drug delivery and gene therapy.^{[1][2][3]} The precise control over their molecular weight and the number of peripheral functional groups makes them attractive candidates for targeted therapeutics.^[1] This document outlines the analytical methodologies and presents the expected quantitative data for the structural characterization of **Aminotriester DENDRON P3**.

Hypothetical Structure of Aminotriester DENDRON P3

Aminotriester DENDRON P3 is a third-generation (G3) dendron synthesized using a divergent approach.^[4] The synthesis originates from a trifunctional amine core, with subsequent generations built by the iterative addition of a protected amino acid and a triester branching unit. The resulting structure possesses a well-defined architecture with a precise number of terminal functional groups.

Quantitative Analytical Data

The structural integrity and purity of **Aminotriester DENDRON P3** are confirmed through a combination of spectroscopic and spectrometric techniques. The expected quantitative data are summarized below.

Table 1: Expected ^1H NMR and ^{13}C NMR Chemical Shifts for **Aminotriester DENDRON P3**

Assignment	^1H NMR (ppm)	^{13}C NMR (ppm)
Core Methylene (-CH ₂ -)	2.5 - 2.8	40 - 45
Ester Carbonyl (-C=O)	-	170 - 175
Amide Carbonyl (-C=O)	-	165 - 170
Alpha-proton of Amino Acid	4.0 - 4.5	50 - 55
Methylene of Ester Linkage (-O-CH ₂ -)	3.8 - 4.2	60 - 65
Terminal Amine Protons (-NH ₂)	1.5 - 2.5 (broad)	-

Note: Chemical shifts are approximate and can vary based on the solvent and specific structure.

Table 2: Expected Mass Spectrometry Data for **Aminotriester DENDRON P3**

Technique	Parameter	Expected Value
MALDI-TOF MS	[M+H] ⁺	Calculated Molecular Weight + 1.007
ESI-MS	[M+Na] ⁺	Calculated Molecular Weight + 22.990
Polydispersity Index (PDI)	< 1.05	

Note: The precise molecular weight is dependent on the specific monomers used in the synthesis.

Experimental Protocols

The following protocols detail the synthesis and characterization of **Aminotriester DENDRON P3**.

3.1. Synthesis of **Aminotriester DENDRON P3** (Divergent Method)

This protocol outlines the iterative steps for the divergent synthesis of a G3 **aminotriester** dendron.[4][5]

- Core Reaction (Generation 0): A trifunctional amine core is reacted with a protected amino acid monomer in the presence of a coupling agent (e.g., DCC/DMAP) to form the G0 dendron.
- Deprotection: The protecting groups on the newly added amino acids are removed under appropriate conditions (e.g., acidolysis for Boc groups).
- Branching Reaction (Generation 1): The deprotected G0 dendron is reacted with a triester branching unit to create the G1 dendron.
- Iterative Cycles: Steps 2 and 3 are repeated to synthesize Generation 2 and subsequently Generation 3 (**Aminotriester DENDRON P3**).
- Purification: Each generation is purified using column chromatography to remove excess reagents and byproducts.[6]

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to confirm the covalent structure of each generation of the dendron.[7][8]

- Sample Preparation: A 5-10 mg sample of the purified dendron is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Data Acquisition: ^1H and ^{13}C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.

- Data Analysis: The chemical shifts, integrations, and coupling patterns are analyzed to confirm the expected structure and assess purity.

3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and assess the monodispersity of the synthesized dendron.^[6]

- Sample Preparation (MALDI-TOF): The dendron sample is co-crystallized with a suitable matrix (e.g., sinapinic acid) on a MALDI target plate.
- Sample Preparation (ESI): The dendron sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).
- Data Acquisition: The mass spectrum is acquired in the appropriate mass range.
- Data Analysis: The observed mass-to-charge ratios are compared with the calculated theoretical values to confirm the molecular weight. The peak distribution is analyzed to determine the polydispersity index (PDI).

3.4. Size Exclusion Chromatography (SEC)

SEC is utilized to determine the molecular weight distribution and purity of the dendron.^[1]

- System Setup: An SEC system equipped with a refractive index (RI) detector and appropriate columns for the expected molecular weight range is used.
- Mobile Phase: A suitable solvent in which the dendron is soluble (e.g., THF, DMF with LiBr) is used as the mobile phase.
- Sample Preparation: The dendron is dissolved in the mobile phase at a known concentration.
- Data Acquisition and Analysis: The sample is injected into the SEC system, and the retention time is compared to a calibration curve of known molecular weight standards to determine the molecular weight and PDI.

Visualizations

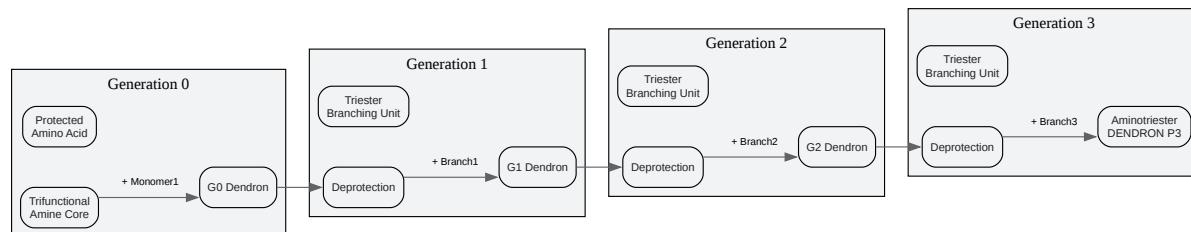
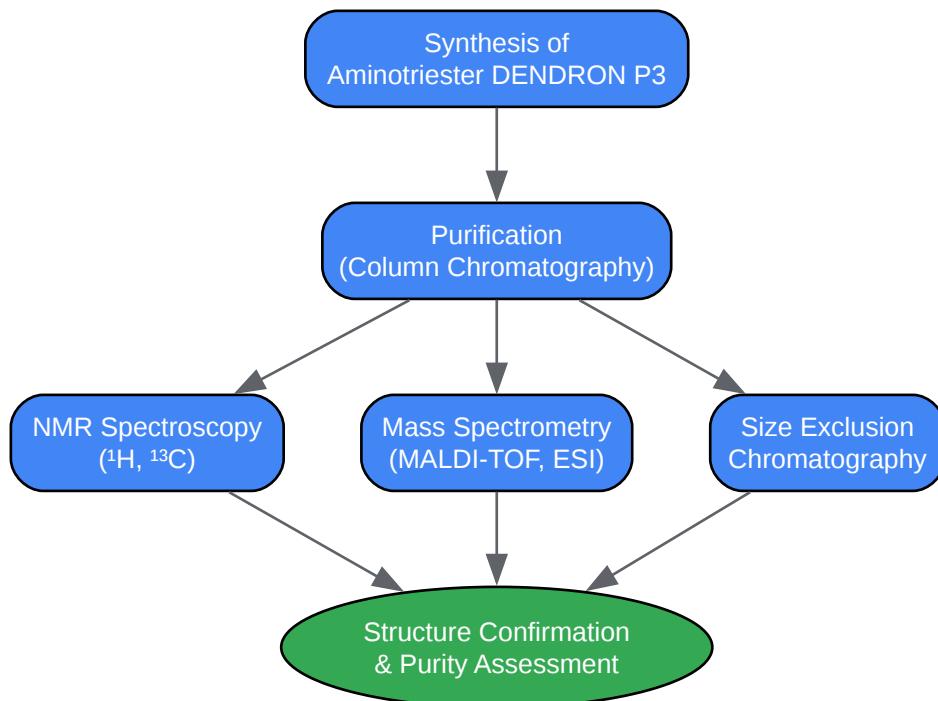
Diagram 1: Divergent Synthesis of **Aminotriester DENDRON P3**[Click to download full resolution via product page](#)Caption: Divergent synthesis workflow for **Aminotriester DENDRON P3**.

Diagram 2: Structure Elucidation Workflow



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Caption: Experimental workflow for the structural elucidation of **Aminotriester DENDRON P3**.

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